molecular formula C13H16ClNO2 B2977311 Spiro[cyclopentane-1,3'-indoline]-5'-carboxylic acid hydrochloride CAS No. 2177264-88-7

Spiro[cyclopentane-1,3'-indoline]-5'-carboxylic acid hydrochloride

Cat. No. B2977311
CAS RN: 2177264-88-7
M. Wt: 253.73
InChI Key: FHPOELWKCUYAAE-UHFFFAOYSA-N
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Description

Spiro[cyclopentane-1,3’-indoline]-5’-carboxylic acid hydrochloride is a type of spirocyclic compound . Spirocyclic compounds are unique due to their rigidity and three-dimensional geometries . They are present in a wide range of pharmaceuticals and biologically important natural alkaloids . Spiroindolines and spiroindoles, which are classes of spirocyclic compounds, possess versatile reactivity which enables them to act as precursors for other privileged heterocycles .


Molecular Structure Analysis

Spiroindolines and spiroindoles are an important class of spirocyclic compounds present in a wide range of pharmaceuticals and biologically important natural alkaloids . There are two classes of spiroindoles based on the position of the spirocycle: C2-spirocyclicindolines and C3 .


Chemical Reactions Analysis

Spiroindolines and spiroindoles possess versatile reactivity which enables them to act as precursors for other privileged heterocycles . Wang and co-workers have reported a catalytic asymmetric [3+2] cycloaddition reaction of 3-amino oxindole HCl-salt, aldehyde, and α,β-enone to gain access to a diverse array of spiro[pyrrolidine-2,3′-oxindoles] with high levels of regio- and enantiocontrol .

properties

IUPAC Name

spiro[1,2-dihydroindole-3,1'-cyclopentane]-5-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2.ClH/c15-12(16)9-3-4-11-10(7-9)13(8-14-11)5-1-2-6-13;/h3-4,7,14H,1-2,5-6,8H2,(H,15,16);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHPOELWKCUYAAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CNC3=C2C=C(C=C3)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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